1-(4-Butylphenyl)-3-(1-propylpiperidin-4-yl)urea
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Overview
Description
1-(4-Butylphenyl)-3-(1-propylpiperidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a butyl-substituted phenyl group and a propyl-substituted piperidine ring, connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butylphenyl)-3-(1-propylpiperidin-4-yl)urea typically involves the reaction of 4-butylaniline with 1-propylpiperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the piperidine derivative to form the desired urea compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butylphenyl)-3-(1-propylpiperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted urea derivatives with different nucleophilic groups.
Scientific Research Applications
1-(4-Butylphenyl)-3-(1-propylpiperidin-4-yl)urea has found applications in various fields of scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-3-(1-propylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Butylphenyl)-3-(1-methylpiperidin-4-yl)urea: Similar structure with a methyl group instead of a propyl group on the piperidine ring.
1-(4-Butylphenyl)-3-(1-ethylpiperidin-4-yl)urea: Similar structure with an ethyl group instead of a propyl group on the piperidine ring.
1-(4-Butylphenyl)-3-(1-isopropylpiperidin-4-yl)urea: Similar structure with an isopropyl group instead of a propyl group on the piperidine ring.
Uniqueness
1-(4-Butylphenyl)-3-(1-propylpiperidin-4-yl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group on the phenyl ring and the propyl group on the piperidine ring can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(4-butylphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-3-5-6-16-7-9-17(10-8-16)20-19(23)21-18-11-14-22(13-4-2)15-12-18/h7-10,18H,3-6,11-15H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPISDVZVLXAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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